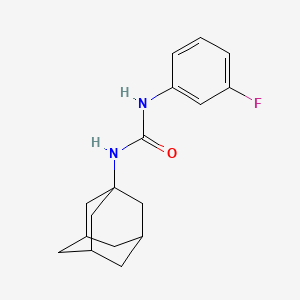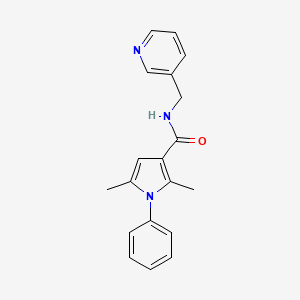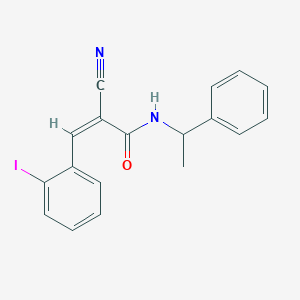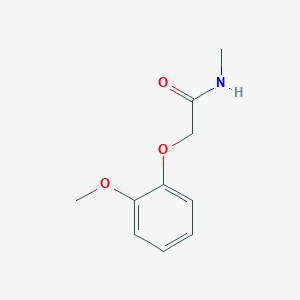
1-(1-Adamantyl)-3-(3-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a key role in pain sensation and inflammation.
作用机制
The mechanism of action of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea involves the inhibition of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea ion channels. 1-(1-Adamantyl)-3-(3-fluorophenyl)urea channels are activated by various stimuli, including heat, capsaicin, and protons. When activated, they allow the influx of calcium ions into the cell, leading to depolarization and the generation of action potentials. By inhibiting 1-(1-Adamantyl)-3-(3-fluorophenyl)urea, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea reduces the influx of calcium ions and the generation of action potentials, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea have been extensively studied in animal models. It has been shown to reduce pain and inflammation in various models, including neuropathic pain, inflammatory pain, and arthritis. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. In addition, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea has been shown to have a favorable safety profile, with no significant side effects reported in animal studies.
实验室实验的优点和局限性
The advantages of using 1-(1-Adamantyl)-3-(3-fluorophenyl)urea in lab experiments include its potent 1-(1-Adamantyl)-3-(3-fluorophenyl)urea inhibition, high yield and purity of synthesis, and favorable safety profile. However, there are also some limitations to its use. For example, it may not be suitable for all animal models of pain and inflammation, and its effects may vary depending on the route of administration and dosage used.
未来方向
There are many potential future directions for research on 1-(1-Adamantyl)-3-(3-fluorophenyl)urea. One area of interest is its potential use in the treatment of chronic pain in humans. Another area of interest is its use as a tool for studying the role of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea channels in various physiological processes, such as thermoregulation and nociception. Additionally, further research is needed to explore the potential side effects of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea and to optimize its dosing and administration in animal models.
合成方法
The synthesis of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a multi-step process that involves the reaction of adamantyl isocyanate with 3-fluoroaniline in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is excellent.
科学研究应用
1-(1-Adamantyl)-3-(3-fluorophenyl)urea has been widely used in scientific research as a potent 1-(1-Adamantyl)-3-(3-fluorophenyl)urea inhibitor. 1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is involved in pain sensation, inflammation, and thermoregulation. By inhibiting 1-(1-Adamantyl)-3-(3-fluorophenyl)urea, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea can reduce pain and inflammation in various animal models.
属性
IUPAC Name |
1-(1-adamantyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZIFZLCPWPYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)

![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)

![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)

![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
